molecular formula C8H17N B13406179 1-Methyl-2-(1-methylethyl)pyrrolidine CAS No. 77972-88-4

1-Methyl-2-(1-methylethyl)pyrrolidine

Cat. No.: B13406179
CAS No.: 77972-88-4
M. Wt: 127.23 g/mol
InChI Key: BYSFOADOCJNCMQ-UHFFFAOYSA-N
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Description

1-Methyl-2-(1-methylethyl)pyrrolidine is an organic compound with the molecular formula C8H17N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-(1-methylethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with isopropyl bromide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(1-methylethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Halogenated compounds (e.g., alkyl halides), aprotic solvents (e.g., DMF)

Major Products Formed

    Oxidation: N-oxides

    Reduction: Reduced pyrrolidine derivatives

    Substitution: Alkylated pyrrolidine derivatives

Scientific Research Applications

1-Methyl-2-(1-methylethyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(1-methylethyl)pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-pyrrolidinone: A related compound with similar structural features but different chemical properties and applications.

    N-Methylpyrrolidine: Another derivative of pyrrolidine with distinct reactivity and uses.

Uniqueness

1-Methyl-2-(1-methylethyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other pyrrolidine derivatives may not be suitable.

Properties

CAS No.

77972-88-4

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

1-methyl-2-propan-2-ylpyrrolidine

InChI

InChI=1S/C8H17N/c1-7(2)8-5-4-6-9(8)3/h7-8H,4-6H2,1-3H3

InChI Key

BYSFOADOCJNCMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCN1C

Origin of Product

United States

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